4-(Bromomethyl)-2-phenyl-1,3-oxazolidine
Description
4-(Bromomethyl)-2-phenyl-1,3-oxazolidine is a heterocyclic compound featuring a five-membered oxazolidine ring with a bromomethyl (-CH2Br) substituent at the 4-position and a phenyl group at the 2-position. The bromomethyl group enhances electrophilicity, making the compound a valuable intermediate in nucleophilic substitution reactions or cross-coupling processes.
Properties
CAS No. |
63221-91-0 |
|---|---|
Molecular Formula |
C10H12BrNO |
Molecular Weight |
242.11 g/mol |
IUPAC Name |
4-(bromomethyl)-2-phenyl-1,3-oxazolidine |
InChI |
InChI=1S/C10H12BrNO/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2 |
InChI Key |
AJKALFSKRLLYFA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(O1)C2=CC=CC=C2)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-phenyl-1,3-oxazolidine typically involves the reaction of 2-phenyl-1,3-oxazolidine with a brominating agent. One common method is the use of N-bromosuccinimide (NBS) as the brominating reagent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetone, under mild conditions and often with the aid of a radical initiator .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The reactants are mixed in a pipeline and passed through a constant-temperature water bath reactor under illumination, which facilitates the bromination process .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2-phenyl-1,3-oxazolidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazolidinones.
Reduction Reactions: Reduction can lead to the formation of 2-phenyl-1,3-oxazolidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products
Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives of 2-phenyl-1,3-oxazolidine.
Oxidation: The major product is 2-phenyl-1,3-oxazolidinone.
Reduction: The major product is 2-phenyl-1,3-oxazolidine.
Scientific Research Applications
4-(Bromomethyl)-2-phenyl-1,3-oxazolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is explored for its potential use in the development of pharmaceutical agents, particularly in the synthesis of drugs targeting bacterial infections.
Industry: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2-phenyl-1,3-oxazolidine involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, which makes the carbon atom more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Bromomethyl vs. Dichloroacetyl Groups
- This compound : The bromomethyl group is a strong leaving group, facilitating alkylation or cross-coupling reactions. Its electrophilicity contrasts with the electron-withdrawing dichloroacetyl group in 3-dichloroacetyl-2,2-dimethyl-1,3-oxazolidine , which acts as a herbicide safener by inducing detoxifying enzymes like glutathione-S-transferase (GST) .
- Key Difference : Bromomethyl derivatives are more reactive in substitution reactions, whereas dichloroacetyl groups enhance metabolic detoxification pathways.
Bromomethyl vs. Aromatic/Functionalized Substituents
- 4-Phenyl-1,3-oxazolidines with substituents like -Cl, -OCH3, or furyl groups (e.g., 3-[3-(2-furylmethyl)-4-phenyl-1,3-oxazolidin-2-yl]-1H-indole ) exhibit moderate to significant antimicrobial activity. The bromomethyl group’s lack of direct antimicrobial data in the evidence suggests its primary utility lies in synthetic applications rather than direct bioactivity .
Structural Analogues: Ring Systems and Functionalization
- Ring Heteroatoms : 1,3-Oxazolidines (N and O) differ from 1,3-dioxolanes (two O atoms) in electronic properties, affecting their stability and reactivity. Dioxolanes are less basic but more hydrolytically stable .
- Functionalization Potential: Bromomethyl groups enable nucleophilic substitutions, whereas oxazolones (e.g., 4-(2-methoxybenzylidene)-2-phenyl-oxazol-5-one) are electrophilic at C5, aiding peptide bond formation .
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